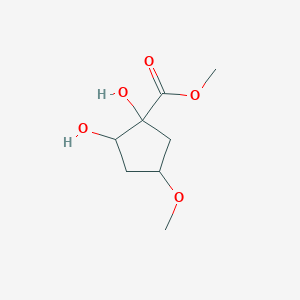
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O5. It features a cyclopentane ring substituted with hydroxyl, methoxy, and ester functional groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid derivatives. One common method includes the reaction of 1,2-dihydroxy-4-methoxycyclopentane with methanol in the presence of an acid catalyst to form the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1,2-dihydroxy-4-methylbenzene: Shares hydroxyl groups but differs in the aromatic ring structure.
Cyclopentanecarboxylic acid derivatives: Similar in the cyclopentane ring but vary in functional groups attached.
Uniqueness: Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is unique due to its combination of hydroxyl, methoxy, and ester groups on a cyclopentane ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
76325-19-4 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h5-6,9,11H,3-4H2,1-2H3 |
Clé InChI |
VQYPEAJELJYYML-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C(C1)(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


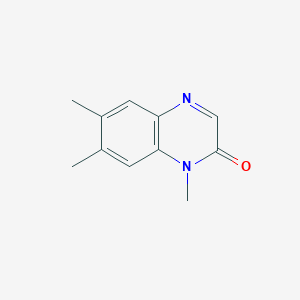
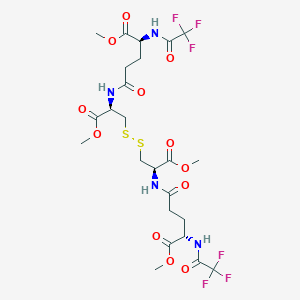
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
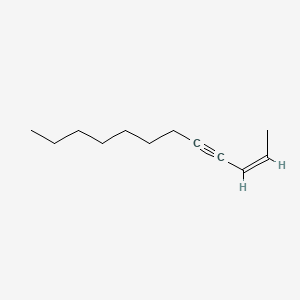

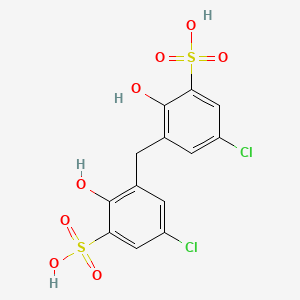
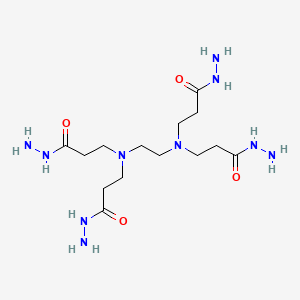
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
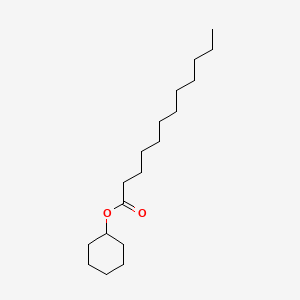
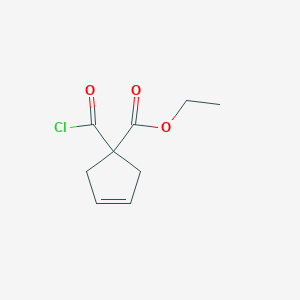
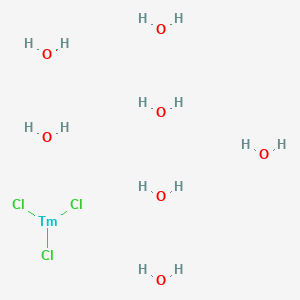
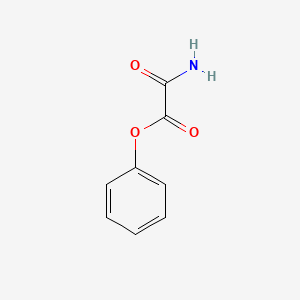
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
